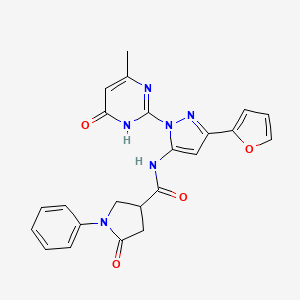

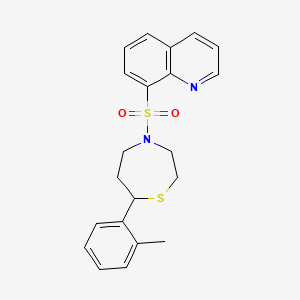

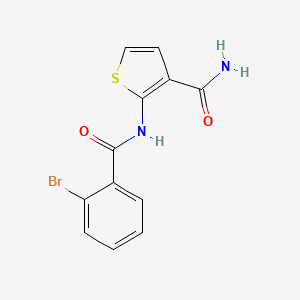

4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinazolinone and quinazoline derivatives have been synthesized using various methods. For instance, a convenient method to synthesize quinazolin-4 (3 H )-ones from simple and readily available 2-halobenzamides and nitriles has been described. The Lewis acid Cu-catalyzed nucleophilic addition of 2-halobenzamide to nitriles followed by S N Ar reaction proceeds smoothly in the presence of t BuOK as a base to produce quinazolinone derivatives .

Applications De Recherche Scientifique

Immune Response Modulation

Imiquimod and its analogues, including quinoline derivatives, have been identified as novel immune response modifiers. These compounds activate the immune system through the localized induction of cytokines, showcasing immunoregulatory, antiviral, antiproliferative, and antitumor activities. The ability of these compounds to stimulate cell-mediated immune responses makes them promising agents for treating various skin disorders and infections (Syed, 2001).

Photosensitization Research

Quinolone antibiotics, including fluoroquinolones, have been studied for their photosensitizing effects. These studies have expanded our understanding of drug-induced cutaneous photosensitivity and have implications for the development of safer antibiotics and the management of photosensitivity reactions (Ferguson, 1995).

Quinoline and Quinazoline Alkaloids in Drug Development

The exploration of quinoline and quinazoline alkaloids has revealed significant bioactive properties, leading to the development of antimalarial and anticancer drugs. Research in this area has provided clues for discovering new therapeutic agents from naturally occurring alkaloids (Shang et al., 2018).

Anticorrosive Applications

Quinoline derivatives have been identified as effective anticorrosive materials for protecting metallic surfaces. Their ability to form stable chelating complexes with surface metallic atoms through coordination bonding has significant implications for industrial applications (Verma et al., 2020).

Antimalarial Research

The metabolism of 8-aminoquinoline antimalarial agents, a category to which quinoline derivatives belong, has been extensively studied. These studies are crucial for understanding the toxic effects related to erythrocyte metabolism and for the development of safer antimalarial treatments (Strother et al., 1981).

Development of Antibacterial Agents

Quinolone antibacterials, including norfloxacin and ciprofloxacin, have been extensively studied for their broad-spectrum antibacterial activity. Research in this area has led to the development of effective treatments for a wide range of infections, highlighting the therapeutic potential of quinoline derivatives (Holmes et al., 1985; Campoli-Richards et al., 1988).

Propriétés

IUPAC Name |

7-(2-methylphenyl)-4-quinolin-8-ylsulfonyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S2/c1-16-6-2-3-9-18(16)19-11-13-23(14-15-26-19)27(24,25)20-10-4-7-17-8-5-12-22-21(17)20/h2-10,12,19H,11,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXQFSSQARQXDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

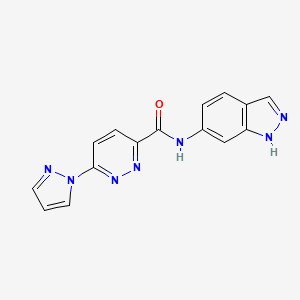

![N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2599364.png)

![2-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2599365.png)

![4,6-Dimethyl-2-[(4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2599369.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2599371.png)

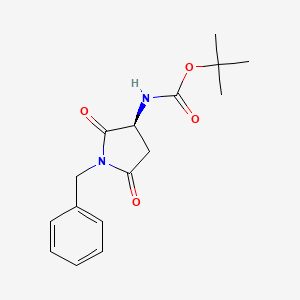

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2599372.png)

![2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2599379.png)